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Compound of Interest

Compound Name: Azido-PEG4-NHS-ester

Cat. No.: B605855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation

of fluorescent probes using the heterobifunctional linker, Azido-PEG4-NHS-ester. This linker is

a valuable tool in bioconjugation, enabling the attachment of an azide group to biomolecules

containing primary amines, which can then be fluorescently labeled via "click chemistry."[1][2]

The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric

hindrance.[2][3]

I. Overview and Chemical Principles
Azido-PEG4-NHS-ester is a reagent that facilitates a two-step process for fluorescently

labeling proteins and other biomolecules.[4][5]

Amine Modification: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with

primary amines (-NH2), such as those found on the side chains of lysine residues and the N-

terminus of proteins, to form a stable amide bond.[6][7][8] This reaction is most efficient at a

slightly alkaline pH (typically 7.2-8.5).[8]

Fluorescent Labeling via Click Chemistry: The azide group (N3) introduced onto the

biomolecule can then be specifically and efficiently conjugated to a fluorescent dye that has

been modified with a terminal alkyne.[4][9] This reaction, known as copper(I)-catalyzed

alkyne-azide cycloaddition (CuAAC), is highly selective and biocompatible.[10][11]
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II. Quantitative Data
The following tables summarize key physicochemical properties and comparative data for

Azido-PEG-NHS esters.

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths[2]

Property
Azido-PEG1-
NHS Ester

Azido-PEG2-
NHS Ester

Azido-PEG3-
NHS Ester

Azido-PEG4-
NHS Ester

PEG Units (n) 1 2 3 4

Molecular Weight

( g/mol )
256.22 300.27 344.32 388.37

Chemical

Formula
C9H12N4O5 C11H16N4O6 C13H20N4O7 C15H24N4O8

Table 2: General Comparison of Labeling Chemistries

Feature NHS Ester-Amine Coupling
Copper-Catalyzed Alkyne-
Azide Cycloaddition
(CuAAC)

Reactive Groups NHS ester + Primary amine Azide + Terminal alkyne

pH Dependence
Strongly pH-dependent

(optimal pH 8.3-8.5)[6]

pH-insensitive (works well in

pH 4-11)[10]

Reaction Speed Fast Quick and quantitative[10]

Specificity
Reacts with available primary

amines

Highly selective for azide and

alkyne groups[10]

Biocompatibility
Generally good, but hydrolysis

of NHS ester can occur.

Can be performed in living

cells[10]
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Protocol 1: Modification of a Protein with Azido-PEG4-
NHS-ester
This protocol describes the modification of a protein with primary amines to introduce azide

functional groups.

Materials:

Protein to be labeled (e.g., IgG antibody)

Azido-PEG4-NHS ester

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or Phosphate-Buffered Saline,

PBS)[6][12]

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6]

Desalting column (e.g., Sephadex G-25) or ultrafiltration device for purification[7]

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

Protein Preparation:

Dissolve the protein in the amine-free buffer to a concentration of 2.5-10 mg/mL.[12] If the

protein is in a buffer containing primary amines (like Tris), it must be exchanged into an

amine-free buffer via dialysis or a desalting column.[13]

Azido-PEG4-NHS-ester Preparation:

Equilibrate the vial of Azido-PEG4-NHS-ester to room temperature before opening to

prevent moisture condensation.[13]

Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS-ester in
anhydrous DMSO or DMF.[13] Note: NHS esters are moisture-sensitive and will hydrolyze

in aqueous solutions. Do not prepare stock solutions for long-term storage.[13]
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Labeling Reaction:

Calculate the required volume of the 10 mM Azido-PEG4-NHS-ester stock solution to

achieve a desired molar excess over the protein. A 10- to 20-fold molar excess is a

common starting point.[13]

While gently stirring or vortexing the protein solution, add the Azido-PEG4-NHS-ester
stock solution dropwise.[12] The final concentration of the organic solvent (DMSO or DMF)

should not exceed 10% of the total reaction volume.

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected

from light.[7][12]

Quenching the Reaction (Optional but Recommended):

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted

NHS ester.

Incubate for 30 minutes at room temperature.

Purification:

Remove the unreacted Azido-PEG4-NHS-ester and byproducts by passing the reaction

mixture through a desalting column equilibrated with the desired storage buffer (e.g.,

PBS).[7] Alternatively, use ultrafiltration with an appropriate molecular weight cut-off.

Characterization:

The degree of labeling (DoL), which is the number of azide groups per protein molecule,

can be determined.[2] This can be achieved by reacting the azide-modified protein with an

alkyne-functionalized fluorescent dye and then using spectrophotometry to measure the

absorbance of the protein and the dye.[2]

Protocol 2: Fluorescent Labeling of Azide-Modified
Protein via Click Chemistry
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This protocol describes the conjugation of an alkyne-modified fluorescent dye to the azide-

modified protein.

Materials:

Azide-modified protein from Protocol 1

Alkyne-modified fluorescent dye

Copper(II) sulfate (CuSO4)

Reducing agent (e.g., Sodium Ascorbate)

Copper ligand (e.g., TBTA)

Reaction buffer (e.g., PBS)

Desalting column or ultrafiltration device for purification

Procedure:

Reagent Preparation:

Prepare a stock solution of the alkyne-modified fluorescent dye in DMSO or DMF.

Prepare a stock solution of CuSO4 in water.

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO or a suitable solvent.

Click Reaction:

In a microcentrifuge tube, combine the azide-modified protein, the alkyne-modified

fluorescent dye (typically in a 1.5 to 5-fold molar excess over the protein), and the copper

ligand.

Add the CuSO4 solution to the mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Purify the fluorescently labeled protein from excess dye and reaction components using a

desalting column or ultrafiltration.[14]

Characterization and Storage:

Determine the final protein concentration and the degree of labeling using

spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the

excitation maximum of the fluorophore.

Store the fluorescently labeled protein under appropriate conditions, typically at 4°C or

-20°C, protected from light.

IV. Visualizations

Step 1: Amine Modification

Step 2: Fluorescent Labeling (Click Chemistry)

Protein with Primary Amines (-NH2)

Azide-Modified Protein NHS Ester Reaction
(pH 8.3-8.5)
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Caption: Chemical reaction pathway for fluorescent probe creation.

Experimental Workflow

1. Prepare Protein Solution
(Amine-free buffer)

3. Labeling Reaction
(1-4h at RT)

2. Prepare Azido-PEG4-NHS-ester
(Freshly in DMSO/DMF)

4. Purification of Azide-Modified Protein
(Desalting column)

5. Click Chemistry Reaction
with Alkyne-Fluorophore

6. Final Purification
of Fluorescent Probe

Click to download full resolution via product page

Caption: Experimental workflow for protein labeling.

Caption: Logical relationship of components.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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